6-Fluoro-1H-pyrrolo[3,2-b]pyridine
CAS No.: 1190320-33-2
Cat. No.: VC2674571
Molecular Formula: C7H5FN2
Molecular Weight: 136.13 g/mol
* For research use only. Not for human or veterinary use.
![6-Fluoro-1H-pyrrolo[3,2-b]pyridine - 1190320-33-2](/images/structure/VC2674571.png)
Specification
CAS No. | 1190320-33-2 |
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Molecular Formula | C7H5FN2 |
Molecular Weight | 136.13 g/mol |
IUPAC Name | 6-fluoro-1H-pyrrolo[3,2-b]pyridine |
Standard InChI | InChI=1S/C7H5FN2/c8-5-3-7-6(10-4-5)1-2-9-7/h1-4,9H |
Standard InChI Key | CVGJTKLSMRMEOX-UHFFFAOYSA-N |
SMILES | C1=CNC2=C1N=CC(=C2)F |
Canonical SMILES | C1=CNC2=C1N=CC(=C2)F |
Introduction
Chemical Structure and Properties
Structural Characteristics
6-Fluoro-1H-pyrrolo[3,2-b]pyridine features a bicyclic structure with a pyrrole ring fused to a pyridine ring. The nomenclature [3,2-b] indicates the specific fusion pattern between these two heterocyclic components. Based on similar compounds, this molecule would have a molecular formula of C7H5FN2 with an approximate molecular weight of 136.13 g/mol, comparable to its isomer 6-Fluoro-1H-pyrrolo[2,3-b]pyridine .
The structure contains:
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A pyrrole ring with an NH group
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A pyridine ring with a nitrogen at position 4
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A fluorine atom at position 6 of the pyridine ring
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A specific [3,2-b] fusion pattern between the two rings
Synthesis and Preparation Methods
Synthetic Approaches
The synthesis of 6-Fluoro-1H-pyrrolo[3,2-b]pyridine would likely involve multi-step processes similar to those used for structurally related compounds:
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Palladium-catalyzed reactions are frequently employed in the synthesis of similar pyrrolopyridine scaffolds. Particularly, Buchwald-Hartwig C-N bond formation represents a common method used in synthesizing such compounds.
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Alternative approaches might include:
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Ring-closing reactions starting from appropriately substituted pyridine precursors
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Late-stage fluorination of the corresponding non-fluorinated pyrrolopyridine
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Cross-coupling methodologies to construct the bicyclic framework
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Considerations for Synthesis
Optimal synthesis of this compound would likely require:
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Careful control of reaction conditions (temperature, solvent, reaction time)
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Use of appropriate catalysts and ligands for coupling reactions
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Protection/deprotection strategies for reactive functional groups
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Purification techniques including column chromatography and recrystallization
Reaction Type | Typical Conditions | Catalysts | Advantages |
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Buchwald-Hartwig Coupling | 80-120°C, polar aprotic solvents | Pd(0)/Pd(II) complexes | Selective C-N bond formation |
Cyclization Reactions | Varies by substrate | Lewis acids, transition metals | Direct access to bicyclic framework |
Fluorination Reactions | RT to 80°C | Electrophilic fluorinating reagents | Late-stage functionalization |
Related Compounds and Structural Comparisons
Structurally Similar Compounds
Several compounds related to 6-Fluoro-1H-pyrrolo[3,2-b]pyridine appear in the literature:
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6-fluoro-1H-pyrrolo[3,2-b]pyridin-3-amine (CAS: 1190319-66-4): This compound maintains the same core structure but includes an additional amine group at position 3.
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1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile (CAS: 944937-79-5): A related compound with identical fusion pattern but featuring a nitrile group instead of fluorine at position 6.
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6-Fluoro-1H-pyrrolo[2,3-b]pyridine (CAS: 898746-42-4): An isomer with different fusion pattern between the pyrrole and pyridine rings .
Comparative Analysis
The structural differences among these compounds significantly impact their electronic properties, potentially affecting their biological activities and applications in medicinal chemistry.
Future Research Directions
Medicinal Chemistry Applications
Future research involving 6-Fluoro-1H-pyrrolo[3,2-b]pyridine may focus on:
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Structure-activity relationship studies examining how modifications to the core structure affect biological activity
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Development of derivatives with enhanced potency and selectivity for specific kinase targets
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Exploration of the compound as a key intermediate in the synthesis of novel FGFR inhibitors
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Investigation of its potential role in targeting specific cancer pathways
Synthetic Methodology Development
Opportunities for advancing the synthesis of this compound include:
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Development of more efficient and sustainable synthetic routes
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Application of flow chemistry techniques for continuous production
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Exploration of novel catalytic systems for key transformation steps
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Investigation of chemoenzymatic approaches for specific synthetic transformations
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